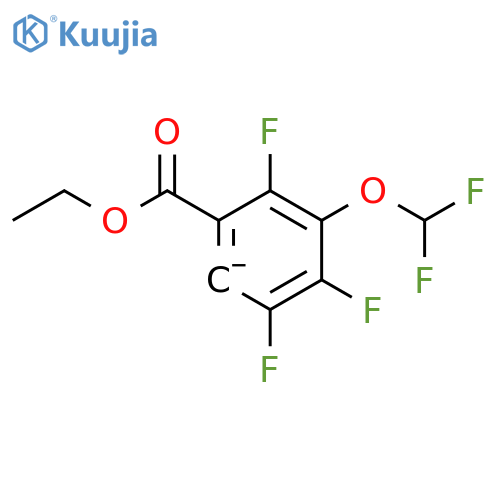Cas no 128426-85-7 (3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester)

128426-85-7 structure
商品名:3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester
CAS番号:128426-85-7
MF:C10H7F5O3
メガワット:270.152800798416
MDL:MFCD25460285
CID:3161352
PubChem ID:15023780
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester
- ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate
- 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90%
- SCHEMBL7010145
- ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate
- 128426-85-7
- MFCD25460285
-
- MDL: MFCD25460285
- インチ: InChI=1S/C10H7F5O3/c1-2-17-9(16)4-3-5(11)7(13)8(6(4)12)18-10(14)15/h3,10H,2H2,1H3
- InChIKey: CEPLJQDPAZORNG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 270.03153489Da
- どういたいしつりょう: 270.03153489Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB274965-1 g |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, 90%; . |
128426-85-7 | 90% | 1g |
€399.00 | 2023-06-22 | |
| abcr | AB274965-1g |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, 90%; . |
128426-85-7 | 90% | 1g |
€399.00 | 2025-02-15 | |
| abcr | AB274965-5 g |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, 90%; . |
128426-85-7 | 90% | 5g |
€995.00 | 2023-06-22 | |
| abcr | AB274965-5g |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, 90%; . |
128426-85-7 | 90% | 5g |
€995.00 | 2025-02-15 |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
128426-85-7 (3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:128426-85-7)3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester

清らかである:99%/99%
はかる:1g/5g
価格 ($):236.0/590.0